molecular formula C17H16N4O3S B5189951 5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one

5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one

Cat. No.: B5189951
M. Wt: 356.4 g/mol
InChI Key: KWXOIWJTTOEBRT-UHFFFAOYSA-N
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Description

5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a thiophene ring, a nitrophenyl group, and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazolone core. This intermediate is then subjected to further reactions with thiophene-2-carbaldehyde and methylamine to introduce the thiophene and carbonimidoyl groups, respectively. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of halogen or other substituents on the aromatic rings.

Scientific Research Applications

5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylhydrazine derivatives: Similar in structure but may lack the thiophene ring.

    Thiophene-2-carbaldehyde derivatives: Contain the thiophene ring but differ in other substituents.

    Other pyrazolones: Share the pyrazolone core but have different substituents on the ring.

Uniqueness

The uniqueness of 5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11(18-10-15-4-3-9-25-15)16-12(2)19-20(17(16)22)13-5-7-14(8-6-13)21(23)24/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXOIWJTTOEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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